N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Description
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound that features a combination of functional groups, including an amide, nitro, and amino groups
Properties
IUPAC Name |
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-3-12-28-17-10-6-15(7-11-17)20(25)22-18(19(21)24)13-14-4-8-16(9-5-14)23(26)27/h4-11,13H,2-3,12H2,1H3,(H2,21,24)(H,22,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZJJVBLVUAMGE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-nitrophenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-butoxyaniline to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding nitro compound.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and amino groups allows for interactions with various molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylacetamide: Similar in structure but lacks the butoxy and amino groups.
N-(4-nitrophenyl)acetamide: Similar but lacks the butoxy group and has different reactivity.
4-nitrophenylchloroformate: Used in similar synthetic applications but has different functional groups.
Uniqueness
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. The presence of both nitro and amino groups provides versatility in its reactivity, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
